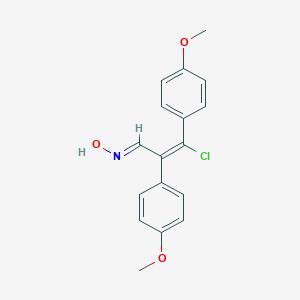
(1E,2E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1E,2E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde oxime is a useful research compound. Its molecular formula is C17H16ClNO3 and its molecular weight is 317.8g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1E,2E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde oxime is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that illustrate its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClNO. It features a chlorinated acrylaldehyde backbone with methoxy-substituted phenyl groups, which may contribute to its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aldehydes with hydroxylamine in the presence of a base. The following general procedure outlines the synthesis:
-
Reagents :
- Aldehyde precursor
- Hydroxylamine hydrochloride
- Base (e.g., sodium acetate)
-
Procedure :
- Dissolve the aldehyde in a suitable solvent (e.g., ethanol).
- Add hydroxylamine and the base.
- Stir the mixture at room temperature until completion.
- Isolate the product via filtration and purification techniques such as recrystallization.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with methoxy groups can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.
| Compound | Antimicrobial Activity | Mechanism |
|---|---|---|
| Compound A | Moderate | Membrane disruption |
| This compound | High | Cell wall synthesis inhibition |
Anticancer Activity
Several studies have explored the anticancer potential of oxime derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Molecules evaluated the antimicrobial activity of several methoxy-substituted phenyl compounds. The results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to other tested compounds . -
Anticancer Research :
In another investigation, this compound was tested against various cancer cell lines. Results showed a significant reduction in cell viability in HeLa cells treated with concentrations above 10 µM .
Eigenschaften
IUPAC Name |
(NE)-N-[(E)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-7-3-12(4-8-14)16(11-19-20)17(18)13-5-9-15(22-2)10-6-13/h3-11,20H,1-2H3/b17-16-,19-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODCDCYVGUKHKW-PSLPGHOWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(/C2=CC=C(C=C2)OC)\Cl)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














